Chemical properties of 1,1-Dibromo-2-(chloromethyl)cyclopropane
Chemical properties of 1,1-Dibromo-2-(chloromethyl)cyclopropane
The following technical guide details the chemical properties, synthesis, and reactivity of 1,1-Dibromo-2-(chloromethyl)cyclopropane . This document is structured for researchers in organic synthesis and drug discovery, focusing on the compound's utility as a high-density functionalized building block.[1][2]
CAS: 67003-20-7 | Formula: C
Executive Summary & Structural Analysis
1,1-Dibromo-2-(chloromethyl)cyclopropane is a trifunctionalized small molecule characterized by a highly strained cyclopropane core decorated with a geminal dibromo motif and a vicinal chloromethyl arm.[1][2] It serves as a "loaded spring" in organic synthesis—its reactivity is driven by the release of ring strain (
Unlike its symmetric congener, 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (a precursor to [1.1.1]propellane), the mono-chloromethyl variant offers desymmetrized reactivity, making it a valuable precursor for functionalized 1,3-dienes , allenes , and cyclopropylmethyl scaffolds .[1][2]
Structural Pillars[1][2][4][5]
-
Gem-Dibromo Moiety: Provides a handle for carbenoid generation (via Li-halogen exchange) or thermal electrocyclic ring opening.[1][2]
-
Chloromethyl Group: Acts as an electrophilic site for nucleophilic substitution (
) or as a leaving group during complex rearrangements.[1][2] -
Cyclopropyl Core: Imparts significant
character to the C-C bonds, affecting the acidity of ring protons and the stability of radical intermediates.[1][2]
Physicochemical Properties
The compound is typically isolated as a dense, viscous liquid or low-melting solid.[1][2] Its high halogen content renders it significantly denser than water and non-polar solvents.[1][2]
| Property | Value / Characteristic |
| Molecular Weight | 248.34 g/mol |
| Physical State | Colorless to pale yellow liquid (or low-melting solid) |
| Density | |
| Boiling Point | |
| Solubility | Soluble in CH |
| Stability | Stable at RT; sensitive to light (slow debromination) and strong bases.[1][2][4] |
Synthesis Protocol
The most robust synthesis utilizes the Makosza Phase-Transfer Catalysis (PTC) method.[1][2] This approach avoids the harsh conditions of the Doering-Hoffmann (t-BuOK/bromoform) procedure, utilizing aqueous NaOH and a quaternary ammonium salt to generate dibromocarbene (
Reaction Scheme
The synthesis involves the [2+1] cycloaddition of dibromocarbene to allyl chloride (3-chloropropene).[2]
Figure 1: Phase-transfer catalyzed synthesis via dibromocarbene addition.[1]
Detailed Methodology
-
Reagents: Allyl chloride (1.0 equiv), Bromoform (1.5 equiv), TEBA (Triethylbenzylammonium chloride, 1 mol%), 50% aq.[1][2] NaOH (4.0 equiv).[1][2]
-
Setup: A 3-neck flask equipped with a mechanical stirrer (magnetic stirring is often insufficient for the viscous emulsion) and a reflux condenser.
-
Procedure:
-
Workup: Dilute with water and extract with dichloromethane (DCM).[1][2] Wash organic phase with water (2x) and brine.[1][2] Dry over MgSO
. -
Purification: Vacuum distillation is required.[1][2] Caution: Distill behind a blast shield; gem-dihalocyclopropanes can decompose exothermically if overheated (>100°C).[2]
Reactivity Profile & Applications
The chemical utility of 1,1-dibromo-2-(chloromethyl)cyclopropane branches into three primary pathways: Thermal Ring Opening, Carbenoid Rearrangement, and Nucleophilic Substitution.[1][2]
A. Thermal Ring Opening (Electrocyclic Rearrangement)
Upon heating (>150°C), the compound undergoes a disrotatory ring opening.[1][2] Unlike simple alkyl-gem-dibromocyclopropanes which form 2,3-dibromoalkenes, the presence of the chloromethyl group induces a complex rearrangement involving halogen migration .[1][2]
-
Mechanism: Loss of halide (Br/Cl) coupled with ring opening.[1][2][5]
-
Product: 2-bromo-3-chlorobuta-1,3-diene (and isomers).[1][2]
-
Utility: Access to functionalized dienes for Diels-Alder reactions.[1][2]
B. Reaction with Methyllithium (Doering-LaFlamme Rearrangement)
Treatment with alkyllithiums (MeLi or n-BuLi) at -78°C effects lithium-halogen exchange, generating a lithium carbenoid.[1][2]
-
Pathway 1 (Allene Formation): The carbenoid undergoes
-elimination to a carbene, followed by rearrangement to form 1-chloro-3,4-pentadiene (or substituted allenes).[1][2] -
Pathway 2 (Intramolecular Trapping): In some steric environments, the carbenoid carbon can attack the chloromethyl side chain, potentially yielding bicyclobutane derivatives, although allene formation is kinetically favored.[1][2]
Figure 2: Divergent reactivity pathways based on thermal vs. chemical activation.
C. Nucleophilic Substitution ( )
The chloromethyl group is less reactive than a standard primary alkyl chloride due to the steric shielding of the adjacent gem-dibromo group.[1][2] However, substitution is possible with strong nucleophiles (e.g., azides, thiols) in polar aprotic solvents (DMF/DMSO).[2]
Safety & Handling (MSDS Highlights)
-
Hazards: The compound is an alkylating agent and a lachrymator.[1][2] It causes skin irritation (H315) and serious eye irritation (H319).[1][2]
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Stabilize with copper wire or silver wool to scavenge free halides if storing for long periods.[2]
-
Disposal: Quench excess alkylating potential with aqueous ammonium hydroxide before disposal into halogenated waste streams.[1][2]
References
-
Lynch, K. M., & Dailey, W. P. (1995).[1][2][4] Improved Preparations of 3-Chloro-2-(chloromethyl)-1-propene and 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane.[1][2][4][6] The Journal of Organic Chemistry, 60(14), 4666-4668.[1][2][4] Link(Note: Describes the bis-analog, establishing the PTC protocol relevant to the mono-analog).
-
Makosza, M., & Wawrzyniewicz, M. (1969).[1][2] Reactions of organic anions. XXIV. Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium.[1][2] Tetrahedron Letters, 10(53), 4659-4662.[2] Link(Foundational method for PTC gem-dihalocyclopropanation).
-
Fedoryński, M. (1977).[1][2] Synthesis of gem-dihalocyclopropanes by the phase-transfer catalytic method. Synthesis, 1977(11), 783-789.[1][2]
-
PubChem Compound Summary. (2025). 1,1-Dibromo-2-(chloromethyl)cyclopropane (CID 11075811).[1][2][3][6][7] National Center for Biotechnology Information.[1][2] Link[2]
-
Sydnes, L. K. (2006).[1][2] Electrocyclic Ring-Opening Reactions of gem-Dibromocyclopropanes in the Synthesis of Natural Products. Synlett, 2006(11), 1649-1658.[1][2] (Review of thermal ring opening mechanisms).
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- 2. 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane | C5H6Br2Cl2 | CID 534192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,1-Dibromo-2-(chloromethyl)cyclopropane | C4H5Br2Cl | CID 11075811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,1-ジブロモ-2,2-ビス(クロロメチル)シクロプロパン 90%, technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
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